3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H21N3O3S2. Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (379.49) and molecular formula (C17H21N3O3S2). Other properties such as density, melting point, and boiling point were not found in the search results .Scientific Research Applications
Biological Screening and Fingerprint Applications
A study by Khan et al. (2019) investigated derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), closely related to the compound . These derivatives exhibited notable antibacterial, antifungal, and anthelmintic activities. Additionally, one derivative demonstrated potential in latent fingerprint analysis, indicating its usefulness in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Antimicrobial Activity
Sowmya et al. (2018) synthesized N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, demonstrating considerable antibacterial activity against B. subtilis and antifungal activity against A. niger. This highlights the potential of thiophene sulfonyl derivatives in developing new antimicrobial agents (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).
Anticancer Evaluation
Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. These compounds showed promising results in vitro on various cancer cell lines, suggesting the therapeutic potential of such derivatives in cancer treatment (Turov, 2020).
Polyamide Synthesis
Hattori and Kinoshita (1979) conducted research on the synthesis of polyamides containing theophylline and thymine, using piperazine in the process. The polyamides formed were soluble in various solvents, indicating their potential utility in material science applications (Hattori & Kinoshita, 1979).
Crystal Structure Analysis
Balaban et al. (2008) synthesized N,N′-bis((thiophene-2-carboxamide)propyl)piperazine, a derivative related to the compound of interest. They analyzed its crystal structure, providing insights valuable for the development of novel materials and pharmaceuticals (Balaban, Çolak, Ünver, Erk, Durlu, & Zengin, 2008).
Antiproliferative Activity
Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, demonstrating antiproliferative effects against various human cancer cell lines. This suggests the potential of such compounds in developing new anticancer drugs (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit certain enzymes , suggesting that this compound may also interact with specific enzymes or receptors in the body.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, suggesting that this compound may also have a broad range of biological effects .
Result of Action
Similar compounds have been shown to have various biological effects, suggesting that this compound may also have a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-12-3-4-13(2)14(11-12)19-6-8-20(9-7-19)25(22,23)15-5-10-24-16(15)17(18)21/h3-5,10-11H,6-9H2,1-2H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSJIEQXUXPFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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